N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C26H23N3O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-29-24(16-7-10-19(32-2)11-8-16)23(20-5-3-4-6-21(20)26(29)31)25(30)28-18-9-12-22-17(15-18)13-14-27-22/h3-15,23-24,27H,1-2H3,(H,28,30) |
InChI Key |
PISFEASUNGHCOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classical method for constructing dihydroisoquinolines, which can subsequently be reduced to THIQs. For the target compound, this approach begins with N-methylphenethylamine derivatives bearing the 4-methoxyphenyl group.
Procedure :
-
Amide Formation : React 4-methoxyphenethylamine with methyl chlorooxoacetate in the presence of triethylamine to yield N-(4-methoxyphenethyl)-2-methyl-2-oxoacetamide .
-
Cyclization : Treat the amide with phosphorus oxychloride (POCl₃) in toluene at 60°C for 12 hours, forming the dihydroisoquinoline intermediate.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the dihydroisoquinoline to the tetrahydroisoquinoline.
-
Oxidation : Introduce the 1-oxo group using pyridinium chlorochromate (PCC) in dichloromethane.
Key Data :
Pictet–Spengler Condensation
This method enables simultaneous construction of the THIQ core and introduction of the 4-methoxyphenyl group via imine formation and cyclization.
Procedure :
-
Imine Formation : Condense 4-methoxyphenethylamine with glyoxylic acid in aqueous HCl to form the imine intermediate.
-
Cyclization : Heat the imine in acetic acid at 80°C for 6 hours to yield the tetrahydroisoquinoline-1-one.
-
Methylation : Treat the THIQ with methyl iodide and K₂CO₃ in DMF to install the 2-methyl group.
Optimization Insight :
-
The use of glyoxylic acid as the carbonyl component ensures regioselective cyclization at the α-position.
-
Methylation proceeds efficiently (>90%) under mild conditions due to the electron-rich nature of the THIQ nitrogen.
Stereochemical Control and Resolution
The C-3 and C-4 stereocenters in the THIQ core are critical for biological activity. Two strategies ensure stereochemical fidelity:
Chiral Auxiliary Approach
Enzymatic Resolution
-
Lipase-mediated hydrolysis of racemic THIQ esters (e.g., vinyl acetate) resolves enantiomers with 85–90% ee.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Bischler-Napieralski | High regioselectivity | Requires POCl₃ (corrosive) | 52% (4 steps) |
| Pictet–Spengler | One-pot cyclization | Limited to electron-rich amines | 48% (3 steps) |
| Ugi-Azide | Convergent synthesis | Complex optimization | 41% (2 steps) |
Scalability and Industrial Considerations
-
Catalytic Hydrogenation : Scalable to kilogram quantities using flow hydrogenation systems.
-
Cost-Efficiency : Peptide coupling reagents (EDCI/HOBt) are preferable for large-scale synthesis despite higher reagent costs.
-
Purification : Flash chromatography on silica gel suffices for intermediates, while final product purity (>99%) is achieved via recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and methoxyphenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Br2, Cl2) or nucleophiles like amines (NH3, RNH2).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and methoxyphenyl groups may interact with biological receptors or enzymes, modulating their activity. The tetrahydroisoquinoline moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: Crystallographic tools like SHELX and ORTEP-3 are critical for resolving conformational details, such as the tetrahydroisoquinoline ring’s puckering (modeled via Cremer-Pople coordinates ).
- Activity Predictions : The 4-methoxyphenyl group may confer better blood-brain barrier penetration than halogenated analogs, making the compound a candidate for neurological targets.
- Synthetic Optimization : Lessons from low-yield syntheses of analogs (e.g., 10k at 6% ) highlight the need for streamlined coupling strategies to improve the target compound’s accessibility.
Biological Activity
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an indole moiety and a tetrahydroisoquinoline core, which may interact with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H23N3O3, with a molecular weight of approximately 423.5 g/mol. The structural complexity of this compound allows for diverse interactions with biological systems, making it a candidate for further pharmacological exploration.
Structural Features
| Structural Element | Description |
|---|---|
| Indole Moiety | Known to interact with serotonin receptors. |
| Tetrahydroisoquinoline Core | Potential modulation of enzymatic activities. |
| Carboxamide Group | Facilitates hydrogen bonding and enhances solubility. |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Serotonin Receptor Interaction : The indole component is known to influence neurotransmitter levels, potentially contributing to antidepressant effects.
- Enzymatic Modulation : The tetrahydroisoquinoline core may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce the production of pro-inflammatory cytokines such as TNF-α in activated macrophages .
Therapeutic Potential
The potential therapeutic applications of this compound include:
- Mood Disorders : Due to its interaction with serotonin receptors.
- Inflammatory Conditions : Its ability to inhibit cytokine production positions it as a candidate for treating diseases characterized by inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
Study 1: Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly inhibited the production of TNF-α in LPS-induced THP-1 cells with an IC50 value of 58 nM. This suggests a strong anti-inflammatory effect comparable to established anti-inflammatory drugs like diclofenac .
Study 2: Neuroprotective Effects
Research on similar compounds has shown neuroprotective effects in models of neuroinflammation. Compounds structurally related to this compound were found to reduce GFAP and Iba-1 levels in the hippocampus, indicating potential benefits in neurodegenerative conditions .
Study 3: Interaction with Biological Targets
Molecular docking studies reveal that this compound can bind effectively to various biological targets within inflammatory pathways. The binding affinity and interaction profiles suggest that it may serve as a lead compound for drug development aimed at treating mood disorders and inflammatory diseases .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of intermediates. Key steps include:
- Indole functionalization : Protection of the indole nitrogen (e.g., using acetyl or benzoyl groups) to prevent side reactions during coupling .
- Tetrahydroisoquinoline core formation : Cyclization under acidic or basic conditions, monitored by TLC/HPLC for intermediate purity .
- Carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation, followed by deprotection . Challenges include low yields in cyclization steps, addressed via solvent optimization (e.g., DMF for solubility) and catalytic additives .
Q. What spectroscopic and analytical techniques are critical for structural validation?
- NMR spectroscopy : - and -NMR to confirm substituent positions, with attention to indole NH proton shifts (δ 10–12 ppm) .
- HRMS : Validates molecular formula, particularly for detecting trace impurities in multi-step syntheses .
- X-ray crystallography : Resolves stereochemistry using software like SHELXL for refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?
- Dynamic effects in NMR : Conformational flexibility (e.g., ring puckering) may cause NMR signal splitting, while X-ray captures a single conformation. Use variable-temperature NMR to assess dynamic behavior .
- Tautomerism : Indole or carbonyl tautomers may produce conflicting data. DFT calculations (e.g., Gaussian) can predict stable tautomers for comparison .
- Validation : Cross-check with IR spectroscopy (e.g., carbonyl stretching frequencies) and solid-state NMR .
Q. What computational strategies are recommended to analyze conformational flexibility and bioactivity?
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify tetrahydroisoquinoline ring distortions using crystallographic data .
- Molecular docking : Simulate interactions with targets like Bcl-2/Mcl-1, leveraging indole and methoxyphenyl motifs as pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., GROMACS) .
Q. How should researchers design experiments to evaluate anticancer activity, considering structural analogs?
- In vitro screening : Use apoptosis assays (e.g., Annexin V staining) and mitochondrial membrane potential tests, referencing indole derivatives' pro-apoptotic mechanisms .
- SAR studies : Modify substituents (e.g., methoxy→ethoxy on phenyl, methyl→ethyl on isoquinoline) to correlate changes with cytotoxicity .
- Mechanistic studies : Employ Western blotting to monitor Bcl-2 family protein expression in treated cell lines .
Data Contradiction and Optimization
Q. How to address inconsistent biological activity data across studies?
- Assay standardization : Validate cell lines (e.g., mycoplasma-free HeLa) and control for batch-to-batch compound purity via HPLC .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability in dose-response experiments .
- Meta-analysis : Compare results with structurally similar compounds (e.g., pyrimidoindoles) to identify trends in substituent effects .
Q. What methods optimize catalytic efficiency in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
